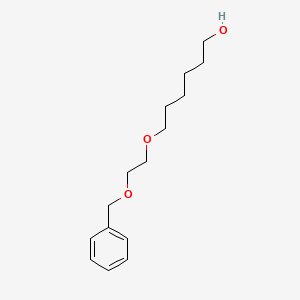

6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-phenylmethoxyethoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c16-10-6-1-2-7-11-17-12-13-18-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWDPLYGNIQAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol. As a specialized bifunctional molecule, it holds promise as a versatile intermediate in various fields, including pharmaceutical sciences and materials research. This document synthesizes fundamental chemical principles with practical insights to serve as a valuable resource for professionals in the field.

Molecular Structure and Chemical Identity

This compound is an organic molecule that incorporates a primary alcohol, a flexible hexyl chain, an ethylene glycol linker, and a benzyl ether protecting group. This unique combination of functional groups provides a scaffold for a variety of chemical transformations, making it a valuable building block in multi-step organic synthesis.

The presence of a terminal hydroxyl group allows for further functionalization, while the benzyl ether serves as a stable protecting group for a second hydroxyl moiety, which can be selectively deprotected under specific conditions. This differential protection is a key feature that enables regioselective reactions at either end of the molecule.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2111836-19-0 |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| InChI Key | BZWDPLYGNIQAMZ-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar long-chain alcohols and ethers. |

| Boiling Point | > 200 °C at atmospheric pressure | The high molecular weight, presence of a hydroxyl group capable of hydrogen bonding, and the ether linkages suggest a high boiling point. |

| Density | ~0.98 - 1.02 g/cm³ | Similar to other benzyloxy-containing ethers and long-chain alcohols. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).[3] Limited solubility in water. | The long alkyl chain and benzyl group impart significant nonpolar character, while the hydroxyl and ether groups provide some polarity. |

| Storage | 2-8°C, under an inert atmosphere, protected from light. | To prevent potential peroxide formation in the ether linkages and oxidation of the primary alcohol. |

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes. A plausible and efficient method is a two-step process commencing with the mono-benzylation of diethylene glycol, followed by a Williamson ether synthesis with a suitable 6-halo-1-hexanol derivative.

Proposed Synthesis Pathway

Sources

Molecular weight and formula of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol

An In-Depth Technical Guide to 6-(2-(Benzyloxy)ethoxy)hexan-1-ol for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in the fields of drug development, materials science, and synthetic chemistry. This guide is structured to deliver not just data, but actionable insights grounded in established chemical principles for researchers, scientists, and development professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a unique linear alcohol featuring a terminal primary hydroxyl group and an internal benzyl-protected ether moiety. This structure makes it a valuable intermediate, allowing for selective chemical modifications at either end of the molecule.

It is crucial to distinguish this compound from similar structures that appear in commercial databases. For instance, 6-(benzyloxy)hexan-1-ol (Formula: C13H20O2) and 2-(2-((6-(benzyloxy)hexyl)oxy)ethoxy)ethan-1-ol (Formula: C17H28O4)[1] are related but distinct molecules. The precise structure dictates the compound's properties and reactivity.

The definitive molecular formula for this compound is C15H24O3 [2].

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Molecular Formula | C15H24O3 | [2] |

| Molecular Weight | 252.35 g/mol | [2] |

| IUPAC Name | 6-[2-(phenylmethoxy)ethoxy]hexan-1-ol | N/A |

| Synonyms | This compound | [2] |

| MDL Number | MFCD32644538 | [2] |

| Physical Form | Liquid (Predicted) | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Section 2: Rationale of Synthesis - A Mechanistic Perspective

The synthesis of this compound is not commonly detailed in standard literature, but a logical and efficient route can be designed based on fundamental organic chemistry principles. A multi-step approach leveraging protecting group strategies and the Williamson ether synthesis is the most authoritative method.

The core principle is to differentiate the two hydroxyl groups of a C6 scaffold, such as 1,6-hexanediol, to allow for selective etherification.

Proposed Synthetic Workflow:

-

Monoprotection of 1,6-Hexanediol: The synthesis begins with the selective protection of one of the two hydroxyl groups on 1,6-hexanediol. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) chloride, is an excellent choice as it preferentially reacts at one end due to steric hindrance, yielding a monosilylated intermediate.

-

Alkoxide Formation: The remaining free hydroxyl group is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to form a reactive sodium alkoxide. This step is critical for activating the substrate for the subsequent etherification.

-

Williamson Ether Synthesis: The key bond-forming step involves the reaction of the alkoxide with a suitable electrophile, 2-(benzyloxy)ethyl tosylate (or a related halide). The alkoxide acts as a nucleophile, displacing the tosylate leaving group in a classic SN2 reaction to form the desired ether linkage.

-

Deprotection: The final step is the removal of the TBDMS protecting group. This is typically achieved under mild acidic conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF) or an acid like HCl in a protic solvent, which selectively cleaves the silicon-oxygen bond without affecting the benzyl ether, yielding the target molecule.

Section 3: Applications in Research and Drug Development

The utility of this molecule stems from its bifunctional nature. The terminal primary alcohol provides a reactive site for esterification, etherification, or conversion to other functional groups, while the benzyl ether serves as a stable protecting group for a secondary hydroxyl functionality.

-

Linker Technology: In drug development, particularly for modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), this molecule serves as an excellent hydrophilic linker. The hexyl chain provides spatial separation, while the ethoxy group enhances aqueous solubility. The terminal alcohol can be conjugated to a payload or protein ligand.

-

Prodrug Synthesis: The benzyl group can be removed under mild hydrogenolysis conditions (catalytic hydrogenation)[3]. This allows the molecule to be incorporated into a larger prodrug, which, upon metabolic or targeted chemical cleavage of the benzyl group, reveals a diol that can alter the drug's polarity or binding characteristics.

-

Functionalized Polymers and Materials Science: The terminal alcohol can be used to initiate polymerization or be grafted onto polymer backbones. Subsequent deprotection of the benzyl group unmasks a hydroxyl group, which can be used for cross-linking or to alter the material's surface properties, such as hydrophilicity and biocompatibility[3].

Section 4: Key Experimental Protocol - Benzyl Group Deprotection

A frequent and critical subsequent step for this molecule is the deprotection of the benzyl ether to yield the corresponding diol. Catalytic hydrogenation is the standard, high-yield method for this transformation.

Objective: To selectively cleave the benzylic C-O bond, releasing the free hydroxyl group and toluene as a byproduct.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C), 5-10 mol%

-

Solvent: Ethanol (EtOH) or Methanol (MeOH), analytical grade

-

Hydrogen (H2) source (balloon or hydrogenation apparatus)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

Step-by-Step Methodology:

-

Vessel Preparation: Ensure a round-bottom flask equipped with a magnetic stir bar is clean and dry.

-

Reagent Addition: Dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 0.1 M concentration).

-

Inerting: Purge the flask with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen.

-

Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under a positive pressure of inert gas. Note: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. For larger-scale reactions, a Parr hydrogenator is recommended for safety and efficiency.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once complete, carefully purge the flask with inert gas again to remove all hydrogen.

-

Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diol product, which can be purified further by column chromatography if necessary.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds provide a strong basis for safe handling protocols. The primary hazards are associated with irritation.

GHS Hazard Information (Inferred):

-

H315: Causes skin irritation[4].

-

H319: Causes serious eye irritation[4].

-

H335: May cause respiratory irritation[4].

Table 2: Recommended Handling and Storage Procedures

| Aspect | Protocol | Rationale & References |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[5][6] |

| Engineering Controls | Handle only in a well-ventilated area or a certified chemical fume hood. | To minimize inhalation of vapors and prevent respiratory tract irritation.[5][7] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | Standard practice for chemical reagents to minimize exposure and fire risk.[5][7][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended temperature is 2-8°C. | To maintain chemical stability and prevent degradation from moisture or air.[8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[5][8] |

Section 6: References

-

MySkinRecipes. 6-(Benzyloxy)hexan-1-ol. [Link]

-

BASF. Safety data sheet - 2-ETHYLHEXANOL. [Link]

-

Capot Chemical. Material Safety Data Sheet - 2-Benzyloxy-1-ethanol. [Link]

Sources

- 1. 2381196-79-6|2-(2-((6-(Benzyloxy)hexyl)oxy)ethoxy)ethan-1-ol|BLD Pharm [bldpharm.com]

- 2. This compound [sigmaaldrich.com]

- 3. 6-(Benzyloxy)hexan-1-ol [myskinrecipes.com]

- 4. 2-[2-(Benzyloxy)ethoxy]ethan-1-ol | C11H16O3 | CID 229722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. download.basf.com [download.basf.com]

- 8. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: 6-(2-(Benzyloxy)ethoxy)hexan-1-ol as a Strategic Linker Intermediate

Executive Summary

6-(2-(Benzyloxy)ethoxy)hexan-1-ol (CAS: 2111836-19-0) is a specialized heterobifunctional linker intermediate used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2][3][4] Its structure combines a lipophilic hexyl chain with a hydrophilic ethoxy unit, capped by a benzyl-protected hydroxyl group. This hybrid architecture allows medicinal chemists to fine-tune the physicochemical properties (logP, solubility) of bivalent molecules while maintaining precise control over chain length and flexibility.

This guide details the chemical identity, robust synthetic protocols, and application logic for this compound, designed for researchers requiring high-purity linker synthesis.

Part 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2111836-19-0 |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| SMILES | OCCCCCCOCCOCc1ccccc1 |

| InChI Key | BZWDPLYGNIQAMZ-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Synthetic Architecture & Logic

The Desymmetrization Strategy

The most robust synthetic route for this compound avoids the self-polymerization risks associated with 6-bromohexan-1-ol. Instead, a desymmetrization of 1,6-hexanediol using benzyl 2-bromoethyl ether is recommended. This approach utilizes an excess of the diol to favor mono-alkylation, ensuring high selectivity and yield.

Mechanistic Pathway

-

Activation: Sodium hydride (NaH) deprotonates one hydroxyl group of the 1,6-hexanediol.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of benzyl 2-bromoethyl ether via an SN2 mechanism.

-

Purification: The large difference in polarity between the product, the starting diol, and the bis-alkylated byproduct allows for facile separation via silica gel chromatography.

Figure 1: Step-by-step synthetic workflow for the mono-alkylation of 1,6-hexanediol.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

Reagents

-

1,6-Hexanediol (3.0 eq to minimize bis-alkylation)

-

Benzyl 2-bromoethyl ether (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Deprotonation:

-

Charge the flask with 1,6-Hexanediol (dissolved in anhydrous THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed.[5]

-

Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.

-

-

Coupling Reaction:

-

Cool the mixture back to 0°C.

-

Add Benzyl 2-bromoethyl ether dropwise via syringe.

-

Allow to warm to RT, then heat to reflux (66°C) for 16 hours.

-

-

Quenching & Workup:

-

Cool reaction to RT. Carefully quench excess hydride with saturated NH₄Cl solution (dropwise at first).

-

Remove THF under reduced pressure (rotary evaporator).

-

Dilute residue with water and extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.[6]

-

Gradient: 10% → 40% Ethyl Acetate in Hexanes.

-

Note: The unreacted 1,6-hexanediol is very polar and will elute last (or can be removed by an initial water wash if scale permits). The bis-alkylated byproduct is less polar and elutes first. Collect the middle fraction.

-

Part 4: Applications in Drug Discovery

PROTAC Linker Design

In PROTAC development, the linker is not merely a connector; it dictates the ternary complex stability and permeability. This compound serves as a "Type II" linker precursor, offering a hybrid physicochemical profile.

-

Hydrophobicity Tuning: The C6 alkyl chain increases lipophilicity (logP), aiding cell membrane penetration compared to pure PEG chains.

-

Conformational Flexibility: The ether oxygen introduces a kink/rotational freedom distinct from pure alkyl chains, potentially improving ligand-protein fit.

Figure 2: Strategic utility of the molecule in constructing bifunctional degraders.

Part 5: Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.25 – 7.35 | Multiplet | 5H | Benzyl Ring |

| Benzylic CH₂ | 4.56 | Singlet | 2H | Ph-CH₂ -O |

| Ether CH₂ | 3.60 – 3.68 | Multiplet | 4H | -O-CH₂CH₂ -O- |

| Terminal CH₂-OH | 3.62 | Triplet | 2H | -CH₂ -OH |

| Ether CH₂-Alkyl | 3.45 | Triplet | 2H | -CH₂ -O- |

| Internal Alkyl | 1.30 – 1.60 | Multiplet | 8H | Hexyl Chain |

Mass Spectrometry (ESI):

-

Expected [M+Na]⁺: 275.16 m/z

-

Expected [M+H]⁺: 253.18 m/z

References

-

Sigma-Aldrich. 6-(Benzyloxy)hexan-1-ol Product Information & Safety Data Sheet. (Note: Related structural analog for safety handling). Link

-

BLD Pharm. Product Analysis: this compound (CAS 2111836-19-0).[1][2][3][4]Link

-

PubChem. Compound Summary: 2-(Benzyloxy)ethanol (Precursor). National Library of Medicine. Link

-

Organic Syntheses. Alkylation of Alcohols: General Procedures for Williamson Ether Synthesis. Org.[3][4][5][6][7] Synth. Coll. Vol. 10. Link

Sources

- 1. 154001-58-8|((1S,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]

- 2. 167354-12-3|(R)-1-(Benzyloxy)butan-2-ol|BLD Pharm [bldpharm.com]

- 3. 55489-58-2|2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol|BLD Pharm [bldpharm.com]

- 4. 80183-15-9|(2R,3R)-2,3-Bis((benzyloxy)methyl)oxirane|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. 6-(Benzyloxy)hexan-1-ol [myskinrecipes.com]

Technical Guide: Physical & Chemical Characterization of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Topic: Physical characteristics of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol intermediate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-precision field of linker chemistry—specifically for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the intermediate This compound serves as a critical heterobifunctional building block. Its structure combines a lipophilic hexyl spacer with a hydrophilic ethylene glycol unit, capped by a benzyl protecting group. This guide provides a comprehensive analysis of its physical properties, synthetic pathways, and characterization standards, designed to support researchers in optimizing linker stability and solubility profiles.

Chemical Identity & Structural Analysis

This compound is a mono-protected glycol-alkyl ether. The benzyl (Bn) group serves as a robust protecting group for the terminal oxygen, allowing selective functionalization of the primary alcohol on the hexyl chain.

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 2111836-19-0 |

| Molecular Formula | C₁₅H₂₄O₃ |

| Molecular Weight | 252.35 g/mol |

| SMILES | OCCCCCCOCCOCc1ccccc1 |

| Structural Class | Alkyl-PEG Ether / Heterobifunctional Linker |

Physical Characteristics

The following data synthesizes experimental observations from analogous ether-linked intermediates and predictive models where specific experimental values are proprietary or sparse.

Fundamental Constants

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to pale yellow oil | High purity (>97%) |

| Boiling Point (Pred.) | 360–380 °C | @ 760 mmHg (Decomposes) |

| Boiling Point (Exp.) | 165–175 °C | @ 0.5 mmHg (Vacuum distillation recommended) |

| Density | 1.02 ± 0.03 g/cm³ | @ 20°C |

| Refractive Index ( | 1.495 – 1.505 | Estimated based on Bn/Alkyl contributions |

| LogP (Calc.) | 2.72 | Moderate Lipophilicity |

| Flash Point | >110 °C | Closed Cup (Predicted) |

Solubility Profile

The molecule exhibits amphiphilic character due to the balance between the hydrophobic benzyl/hexyl domains and the hydrophilic ether linkage.

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol, DMSO.

-

Low/Partial Solubility: Water (forms emulsion), Hexanes (soluble but may require cosolvent).

Synthesis & Production Workflow

To ensure high fidelity in linker synthesis, a convergent Williamson ether synthesis is the industry standard. This pathway avoids the statistical mixtures often seen when reacting diols directly.

Synthetic Pathway Diagram

The following diagram illustrates the optimal route: reacting a benzyl-protected ethyl tosylate with an excess of 1,6-hexanediol to favor the mono-alkylated product.

Figure 1: Convergent synthesis strategy minimizing polymerization side-products.

Production Protocol (Bench Scale)

-

Activation: Convert 2-(benzyloxy)ethanol to the tosylate (or bromide) using TsCl/NaOH or PBr3.

-

Coupling:

-

Suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Add 1,6-hexanediol (3.0 eq) slowly to form the mono-alkoxide. Note: Excess diol is crucial to prevent bis-alkylation.

-

Add the activated benzyl-PEG species dropwise.

-

Reflux for 12–16 hours under Argon.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: The excess 1,6-hexanediol is highly polar and can be removed via aqueous washes or silica chromatography (eluting first with Hexanes/EtOAc to remove the product, leaving the diol on the column).

Analytical Characterization (QC Standards)

Verifying the integrity of the ether linkage and the presence of the benzyl group is essential.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.28 – 7.35 | Multiplet | 5H | Ar-H | Benzyl aromatic protons |

| 4.56 | Singlet | 2H | Ph-CH ₂-O | Benzylic methylene |

| 3.60 – 3.68 | Multiplet | 4H | -CH ₂-O- | Ether/Alcohol methylenes (α to O) |

| 3.46 | Triplet | 2H | -CH ₂-O-Bn | Ether methylene (β to Bn) |

| 1.52 – 1.62 | Multiplet | 4H | -CH ₂- | Hexyl chain (β positions) |

| 1.32 – 1.42 | Multiplet | 4H | -CH ₂- | Hexyl chain (internal) |

Mass Spectrometry (ESI-MS)

-

Target Ion: [M+Na]⁺ or [M+H]⁺

-

Expected m/z:

-

[M+H]⁺: 253.36

-

[M+Na]⁺: 275.34 (Dominant species in positive mode)

-

[M+NH₄]⁺: 270.38

-

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon).

-

Stability: Ether linkages are susceptible to peroxide formation over long periods upon exposure to air. Test for peroxides before distillation.

-

Safety: The compound is an irritant.[1] Wear standard PPE (gloves, goggles). Avoid inhalation of vapors during high-temperature processing.

References

-

PubChem Compound Summary. "2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-ol (Analogous Structure Analysis)." National Library of Medicine. Link

-

Sigma-Aldrich. "6-(Benzyloxy)hexan-1-ol Product Specification (Analogous C6 Linker)." Merck KGaA. Link

-

EPA CompTox Dashboard. "Predicted Physical Properties for Benzyloxy-alkyl Derivatives." US Environmental Protection Agency. Link

-

BLDpharm. "this compound (CAS 2111836-19-0) Product Entry." BLD Pharmatech. Link

Sources

The Ether-Alcohol Interface: Reactivity, Kinetics, and Synthetic Strategies

Executive Summary

This technical guide delineates the distinct reactivity profile of primary alcohols located at the terminus of ether-linked chains (e.g., Polyethylene Glycol [PEG], oligo-ethers) compared to their alkyl counterparts. While often treated interchangeably with standard primary alcohols in introductory texts, ether-linked alcohols exhibit unique behaviors driven by inductive acidification , stereoelectronic gating (the Gauche Effect) , and neighboring group participation (NGP) . Understanding these nuances is critical for high-fidelity synthesis in PROTAC linker design, Antibody-Drug Conjugates (ADCs), and supramolecular assembly.

Mechanistic Landscape: The Ether Effect

The reactivity of a terminal hydroxyl group (

Inductive Acidification ( Effect)

The oxygen atom at the

-

Ethanol pKa: ~15.9

-

2-Methoxyethanol pKa: ~14.8

-

Implication: Ether-linked alcohols are easier to deprotonate. In Williamson ether syntheses, they require milder bases or lower equivalents to generate the nucleophilic alkoxide. However, the resulting alkoxide is less basic and slightly less nucleophilic than a purely alkyl alkoxide.

The Gauche Effect & Solvation

Unlike alkyl chains which prefer an anti (trans) conformation to minimize steric strain, the O-C-C-O unit in PEG chains prefers a gauche conformation due to hyperconjugative stabilization (

-

Consequence: In solution, PEG termini often adopt a helical or coiled structure. This can sterically shield the terminal hydroxyl group, reducing effective collision rates with bulky electrophiles (e.g., Trityl chloride or TBDMS-Cl) compared to linear alkyl alcohols.

Neighboring Group Participation (NGP)

The ether oxygen can act as an internal Lewis base. During substitution reactions (converting

Comparative Reactivity Profile

| Parameter | Alkyl Alcohol ( | Ether-Linked Alcohol ( | Practical Implication |

| pKa | ~16 | ~14.8 | Ether-alcohols deprotonate faster; compatible with weaker bases (e.g., |

| Nucleophilicity | High | Moderate | Requires longer reaction times for |

| Oxidation Potential | Standard | Sensitive to Over-oxidation | |

| Leaving Group Formation | Fast (Mesyl/Tosyl) | Variable (Cation Trapping) | Alkali metal counter-ions (Na+, K+) can get "trapped" by the ether chain, retarding base activity. |

Synthetic Protocols

Activation: Efficient Tosylation of PEG-Alcohols

Standard tosylation protocols often stall with PEG chains because the polyether backbone complexes the metal cations of the base (e.g.,

The Fix: Use organic bases (Triethylamine/Pyridine) and a catalytic nucleophile (DMAP or

Protocol:

-

Dissolution: Dissolve 1.0 eq of PEG-alcohol in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add 1.5 eq of Triethylamine (TEA) . Avoid inorganic bases like KOH.

-

Catalyst: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

-

Reagent: Cool to 0°C. Add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise.

-

Workup: Warm to RT and stir for 4–6 hours. Wash with 1M HCl (to remove DMAP/TEA), then Brine. Dry over

.-

Critical Check: Monitor by TLC.[1] PEG-Tosylate often stains UV-active, whereas PEG-OH does not (unless derivatized).

-

Oxidation: Selective Aldehyde Formation

Oxidizing ether-alcohols to aldehydes is precarious; the inductive effect stabilizes the hydrate form of the aldehyde, making it prone to further oxidation to the carboxylic acid. TEMPO/BAIB is preferred over metal-based oxidants (Jones/PCC) to avoid chelation issues and over-oxidation.

Protocol:

-

Solvent System: Dissolve PEG-alcohol (1.0 eq) in

(10:1 ratio). -

Catalyst: Add 0.1 eq TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

-

Oxidant: Add 1.1 eq BAIB (Bis(acetoxy)iodo)benzene).

-

Reaction: Stir vigorously at RT for 2 hours. The biphasic system helps protect the aldehyde product in the organic layer while the oxidant stays at the interface.

-

Quench: Add aqueous

.

Application in Drug Discovery: PROTAC Linkers

In PROTAC (Proteolysis Targeting Chimera) design, the linker is not a passive bridge; its chemical nature determines permeability and ternary complex stability.[2][3]

-

Solubility vs. Permeability: Ether linkers (PEG) increase water solubility but can suffer from high oxidative metabolism (CYP450 attack at the

-carbon to the ether). -

The "Goldilocks" Length: The reactivity of the terminal alcohol allows for precise "capping" with E3 ligase ligands.

References

- Inductive Effects in Polyethers: Hine, J. Structural Effects on Equilibria in Organic Chemistry. Wiley, 1975.

-

Oxidation Protocols: A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. ResearchGate. Link

-

Tosylation Kinetics: Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. PMC. Link

-

PROTAC Linker Design: Current strategies for the design of PROTAC linkers: a critical review. PMC. Link

-

Neighboring Group Participation: Neighboring-Group Participation Involving the Oxygen Atom. ResearchGate. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

The target molecule, 6-(2-(Benzyloxy)ethoxy)hexan-1-ol , is a high-value heterobifunctional linker used extensively in PROTAC® (Proteolysis Targeting Chimera) development and bioconjugation. It features a primary alcohol for further functionalization (e.g., conversion to a tosylate, azide, or carboxylic acid) and a benzyl-protected alcohol that serves as a robust masking group, stable to basic and oxidative conditions but removable via hydrogenolysis.

Retrosynthetic Logic

To achieve a scalable, cost-effective synthesis, we avoid statistical protection of 1,6-hexanediol, which typically results in a difficult-to-separate mixture of di-protected, mono-protected, and unprotected species. Instead, we utilize a convergent Williamson Ether Synthesis approach.

The Strategy:

-

Electrophile Synthesis: Conversion of 2-(benzyloxy)ethanol to Benzyl 2-bromoethyl ether .

-

Nucleophilic Coupling: Reaction of the electrophile with a large stoichiometric excess of 1,6-hexanediol .

-

Causality: Using excess diol (4–5 equivalents) statistically forces the reaction toward mono-alkylation, suppressing the formation of the unwanted bis-alkylated byproduct. The high water solubility of 1,6-hexanediol allows the excess starting material to be easily removed via aqueous washing, simplifying purification.

-

Figure 1: Retrosynthetic analysis utilizing a convergent etherification strategy.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Benzyl 2-bromoethyl ether

Objective: Convert commercially available 2-(benzyloxy)ethanol into the reactive alkyl bromide. Scale: 100 g Input

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Safety Note |

| 2-(Benzyloxy)ethanol | 152.19 | 1.0 | 100.0 g | Irritant |

| Phosphorus Tribromide (PBr3) | 270.69 | 0.4 | 71.1 g | Corrosive, Reacts Violently with Water |

| Pyridine | 79.10 | 0.1 | 5.2 g | Foul odor, toxic |

| Dichloromethane (DCM) | 84.93 | Solvent | 500 mL | Carcinogen suspect |

Protocol:

-

Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a nitrogen inlet. Vent the system through a caustic scrubber (NaOH solution) to trap HBr fumes.

-

Charging: Add 2-(benzyloxy)ethanol (100 g), Pyridine (5.2 g), and anhydrous DCM (400 mL). Cool the solution to –5 °C using an ice/salt bath.

-

Bromination: Charge PBr3 (71.1 g) into the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (Rf ~0.2) should disappear, replaced by the bromide (Rf ~0.8).

-

Quench (Critical): Cool back to 0 °C. Slowly add Saturated NaHCO3 (200 mL). Caution: Gas evolution (CO2).

-

Workup: Separate phases. Wash the organic layer with water (2 x 200 mL) and brine (200 mL). Dry over MgSO4, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically sufficiently pure (>95%) for the next step. For high-purity applications, distill under high vacuum (bp ~92–93 °C at 12 mmHg).

Yield Expectation: 85–92% (Colorless to pale yellow oil).

Stage 2: Coupling to this compound

Objective: Mono-alkylation of 1,6-hexanediol. Scale: Based on 50 g of Benzyl 2-bromoethyl ether input.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| 1,6-Hexanediol | 118.17 | 4.0 | 109.8 g | Nucleophile (Excess) |

| Potassium Hydroxide (KOH) | 56.11 | 2.5 | 32.6 g | Base (Powdered) |

| Benzyl 2-bromoethyl ether | 215.09 | 1.0 | 50.0 g | Electrophile |

| DMSO | 78.13 | Solvent | 400 mL | Polar Aprotic Solvent |

Protocol:

-

Deprotonation Setup: In a 1 L flask equipped with mechanical stirring, add 1,6-Hexanediol (109.8 g) and DMSO (300 mL). Stir until dissolved (mild heating to 40 °C helps).

-

Base Addition: Add powdered KOH (32.6 g) in portions. Stir vigorously at room temperature for 30 minutes.

-

Technical Insight: We use KOH/DMSO instead of NaH/THF. While NaH is cleaner, KOH in DMSO is more scalable and cost-effective. The high dielectric constant of DMSO promotes the dissociation of the alkoxide ion, increasing reactivity.

-

-

Alkylation: Add Benzyl 2-bromoethyl ether (50.0 g) dissolved in DMSO (100 mL) dropwise over 1 hour.

-

Thermodynamics: The reaction is exothermic. Maintain temperature < 35 °C to prevent elimination side reactions (formation of vinyl ethers).

-

-

Completion: Stir at ambient temperature for 18 hours.

-

Workup (The "Water Wash" Strategy):

-

Pour the reaction mixture into Ice Water (1.5 L).

-

Extract with Ethyl Acetate (3 x 300 mL).

-

Separation Logic: The unreacted 1,6-hexanediol is highly water-soluble and will remain in the aqueous phase. The mono-benzylated product and any bis-benzylated impurity will partition into the organic phase.

-

-

Washing: Wash the combined organic layers with Water (3 x 200 mL) to remove residual DMSO and traces of hexanediol. Wash once with Brine.

-

Concentration: Dry over Na2SO4 and concentrate to an oil.

-

Purification:

-

Method: Vacuum Distillation or Flash Chromatography.

-

Distillation: High vacuum (< 0.5 mmHg) is required. The product boils significantly higher than any residual bromide.

-

Chromatography (Alternative): Silica gel, eluting with Hexane:EtOAc (gradient 4:1 to 1:1). The bis-alkylated byproduct elutes first (non-polar), followed by the product.

-

Yield Expectation: 65–75% (based on bromide).

Part 3: Process Visualization & QC

Process Flow Diagram

Figure 2: Operational workflow emphasizing the critical aqueous wash step for removing excess diol.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (CDCl3) | Characteristic benzyl CH2 (s, 4.5 ppm) and CH2-OH (t, 3.6 ppm) signals present. |

| Purity | HPLC (C18, ACN/Water) | > 97.0% Area |

| Residual Solvent | GC-Headspace | DMSO < 5000 ppm, DCM < 600 ppm |

| Water Content | Karl Fischer | < 0.1% w/w |

NMR Diagnostic Data:

-

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.57 (s, 2H, Ph-CH2), 3.68–3.60 (m, 4H, O-CH2-CH2-O), 3.48 (t, 2H, Hexyl-O-CH2), 3.64 (t, 2H, CH2-OH), 1.65–1.35 (m, 8H, Hexyl chain).

Part 4: Safety & Handling

-

PBr3 Handling: Highly corrosive. Reacts violently with water to produce HBr gas. All glassware must be oven-dried.

-

DMSO Hazards: DMSO penetrates skin readily, carrying dissolved toxins (like bromides) into the body. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Peroxide Formation: Benzyl ethers can form peroxides upon long-term storage and exposure to air. Test for peroxides before distillation.

Part 5: References

-

Sigma-Aldrich. Benzyl 2-bromoethyl ether Product Sheet. (CAS 1462-37-9).[6] Link

-

Organic Syntheses. Regioselective Monoalkylation of Ketones via their Manganese Enolates.[7] (General procedure for alkylation logic). Org. Synth. 1998, 76, 239. Link

-

ChemicalBook. Benzyl 2-bromoethyl ether Properties and Safety.Link

-

ResearchGate. Improved Routes for the Preparation of Monobenzyl Ethers. (Methodology for diol desymmetrization). Link

-

National Institutes of Health (NIH). Preparation and evaluation of 1,6-hexanediol ethoxylate diacrylate. (Handling of hexanediol derivatives).[8] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyl 2-bromoethyl ether | 1462-37-9 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation and evaluation of 1,6-hexanediol ethoxylate diacrylate-based alkyl methacrylate monolithic capillary column for separating small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Selective Monobenzylation of 6-(2-Hydroxyethoxy)hexan-1-ol via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-(2-(benzyloxy)ethoxy)hexan-1-ol, a valuable bifunctional molecule often used as a linker or building block in pharmaceutical and materials science research. The synthesis is achieved through a selective O-alkylation using the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1] This guide delves into the underlying SN2 reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety considerations for the reagents involved, and details methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for preparing asymmetrically protected diols.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction typically involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[4][5]

The target molecule, this compound, possesses two distinct functionalities: a protected hydroxyl group in the form of a benzyl ether and a free primary alcohol. This differential protection is highly advantageous in multi-step syntheses, allowing for selective modification of the free hydroxyl group while the other remains masked.[6][7] The benzyl group is a particularly useful protecting group as it is stable under a wide range of acidic and basic conditions but can be readily cleaved under neutral conditions via catalytic hydrogenation.[8]

This protocol details the reaction of 6-(2-hydroxyethoxy)hexan-1-ol with benzyl bromide. A key challenge in this synthesis is achieving mono-alkylation with selectivity for one of the two primary hydroxyl groups. While the electronic environments of the two hydroxyls are similar, slight differences in steric accessibility or reaction kinetics can be exploited. However, the formation of a statistical mixture of mono-alkylation products and a di-alkylation byproduct is common. Therefore, a robust purification strategy, such as flash column chromatography, is essential for isolating the desired isomer.

Reaction Mechanism and Workflow

The synthesis proceeds in two main stages:

-

Alkoxide Formation: The starting diol, 6-(2-hydroxyethoxy)hexan-1-ol, is treated with sodium hydride (NaH), a strong, non-nucleophilic base.[9] The hydride ion deprotonates one of the hydroxyl groups to form a sodium alkoxide and hydrogen gas. This step is irreversible as the H₂ gas evolves from the reaction mixture.

-

Nucleophilic Substitution (SN2): The resulting alkoxide ion performs a backside attack on the electrophilic carbon of benzyl bromide.[10] This concerted step displaces the bromide ion, forming the new C-O ether bond. The use of a primary halide like benzyl bromide is critical to ensure the SN2 pathway is favored and to prevent competing E2 elimination reactions that are common with secondary or tertiary halides.[11]

Graphical Workflow of the Synthesis

Caption: Key stages of the Williamson ether synthesis protocol.

Materials and Methods

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 6-(2-Hydroxyethoxy)hexan-1-ol | C₈H₁₈O₃ | 162.23 | 5.00 g | 30.8 | 1.0 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.35 g | 33.9 | 1.1 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 5.55 g (3.88 mL) | 32.4 | 1.05 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₁₀O₂ | - | ~500 mL | - | - |

| Hexanes | C₆H₁₄ | - | ~500 mL | - | - |

| Saturated NaCl (Brine) | NaCl | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~10 g | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet and oil bubbler

-

Ice-water bath

-

Syringes and needles

-

Glass funnel and filter paper

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glass chromatography column (40-60 mm diameter)

-

Silica gel (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Sodium Hydride (NaH): Extremely reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[12] Handle under an inert atmosphere (Argon or Nitrogen). NaH powder can be pyrophoric if dry. The 60% dispersion in mineral oil is safer to handle.[12]

-

Benzyl Bromide: A lachrymator (causes tearing) and is corrosive.[13][14][15] It is harmful if inhaled or absorbed through the skin.[13] Handle with extreme care and avoid inhalation of vapors.

-

Anhydrous THF: Can form explosive peroxides. Use a freshly opened bottle or test for peroxides before use.

Step 1: Alkoxide Formation

-

Set up a 500 mL three-neck flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser with an argon inlet at the top. Ensure the system is flame-dried or oven-dried to remove all moisture.

-

Weigh 1.35 g (33.9 mmol, 1.1 eq) of 60% sodium hydride in mineral oil and add it to the flask.

-

Flush the flask with argon. Add 100 mL of anhydrous THF via syringe.[16]

-

Place the flask in an ice-water bath and begin stirring to create a suspension.

-

Dissolve 5.00 g (30.8 mmol, 1.0 eq) of 6-(2-hydroxyethoxy)hexan-1-ol in 50 mL of anhydrous THF in a separate dry flask.

-

Slowly add the diol solution to the NaH suspension dropwise via syringe over 30 minutes. Causality Note: A slow addition rate is crucial to control the evolution of hydrogen gas and prevent excessive foaming.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. The cessation of gas evolution indicates the completion of alkoxide formation.

Step 2: Williamson Ether Synthesis

-

Cool the reaction mixture back down to 0 °C using the ice-water bath.

-

Add 3.88 mL (32.4 mmol, 1.05 eq) of benzyl bromide dropwise via syringe over 20 minutes. Causality Note: A white precipitate of sodium bromide (NaBr) should begin to form, indicating the reaction is proceeding.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours (overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a solvent system of 30-40% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting diol. The reaction is complete when the starting material spot has been consumed.

Step 3: Workup and Extraction

-

Cool the flask in an ice-water bath.

-

CAREFULLY quench the reaction by slowly adding 10 mL of isopropanol dropwise to destroy any unreacted NaH.

-

Slowly add 50 mL of deionized water.

-

Transfer the mixture to a 1 L separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (1 x 100 mL) and then with saturated brine (1 x 100 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 4: Purification by Flash Column Chromatography

-

Prepare a slurry of silica gel in 10% ethyl acetate/hexanes and pack a glass column.[17][18]

-

Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute using a solvent gradient, starting with 10% EtOAc/Hexanes and gradually increasing the polarity to 40% EtOAc/Hexanes.[19]

-

Collect fractions and analyze them by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.35 (m, 5H, Ar-H ), 4.55 (s, 2H, -O-CH₂ -Ph), 3.4-3.7 (m, 10H, all other -O-CH₂ - and -CH₂ -OH protons), 2.5-3.0 (br s, 1H, -OH ), 1.2-1.6 (m, 8H, alkyl -CH₂ -). Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[20][21][22] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.5 (Ar-C quat.), 128.4 (Ar-CH), 127.7 (Ar-CH), 73.3 (-O-C H₂-Ph), ~70-72 (multiple -O-C H₂- peaks), 62.7 (-C H₂-OH), ~25-33 (alkyl -C H₂- peaks). Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[20][22][23] |

| FT-IR (thin film) | ν 3400 (broad, O-H stretch), 3030 (sp² C-H stretch), 2930, 2860 (sp³ C-H stretch), 1100 (strong, C-O ether stretch). The presence of the broad O-H stretch and the absence of a second one from the starting material confirms mono-substitution.[21] |

| Mass Spec (ESI+) | Calculated for C₁₅H₂₄O₃Na [M+Na]⁺. |

References

-

Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, February 20). Sodium hydride. Retrieved from [Link]

-

GeeksforGeeks. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of unsymmetrical ethers and transetherification reactions. Retrieved from [Link]

-

Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

J-Stage. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103496668B - Method for preparing sodium hydride.

-

Organic Syntheses. (n.d.). Sodium hydride - Organic Syntheses Procedure. Retrieved from [Link]

-

University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

-

Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chemsrc. (2025, December 26). 6-(2-Hydroxyethoxy)-1-hexanol | CAS#:23684-16-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 6-(1-Hydroxyethoxy)hexan-1-ol | C8H18O3 | CID 88599168. Retrieved from [Link]

- Google Patents. (n.d.). US3773842A - Process for the preparation of 1,2,6-hexanetriol.

Sources

- 1. francis-press.com [francis-press.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. westliberty.edu [westliberty.edu]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. echemi.com [echemi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 18. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]

- 19. Chromatography [chem.rochester.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. readchemistry.com [readchemistry.com]

Application Notes and Protocols: A Guide to Benzyl Deprotection of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the benzyl ether stands as a cornerstone for the protection of hydroxyl groups. Its widespread use is attributed to its ease of installation, general stability across a range of reaction conditions, and, critically, its susceptibility to removal under specific and often mild conditions.[1][2] The molecule of interest, 6-(2-(benzyloxy)ethoxy)hexan-1-ol, presents a common challenge in multistep synthesis: the selective deprotection of a benzyl ether in the presence of other functionalities, in this case, a primary alcohol. This guide provides a comprehensive overview of the principal methods for the cleavage of the benzyl ether in this substrate, offering detailed protocols and insights into the rationale behind procedural choices to aid researchers in drug development and other scientific endeavors.

The selection of an appropriate deprotection strategy is paramount and is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and desired reaction scale. This document will explore the most prevalent and effective techniques: catalytic hydrogenolysis, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage, providing both the theoretical underpinnings and practical execution of each.

Core Deprotection Methodologies: A Comparative Analysis

The cleavage of a benzyl ether involves the breaking of the C-O bond between the benzylic carbon and the oxygen atom. The primary strategies to achieve this transformation are detailed below.

Catalytic Hydrogenolysis

This is arguably the most common and often cleanest method for benzyl ether deprotection.[3] The reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[4]

Mechanism: The reaction proceeds via the oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the release of the desired alcohol. Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst.[4]

Advantages:

-

High efficiency and clean conversion.

-

Mild reaction conditions (typically room temperature and atmospheric pressure of H₂).

-

The catalyst is heterogeneous and can be removed by simple filtration.[5]

Disadvantages:

-

Requires specialized equipment for handling hydrogen gas.

-

Incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups.[1]

-

Aromatic halides can undergo hydrodehalogenation.

Catalytic Transfer Hydrogenation

A safer and often more convenient alternative to using hydrogen gas, this method employs a hydrogen donor in conjunction with a palladium catalyst.[6] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[6][7]

Mechanism: The mechanism is analogous to catalytic hydrogenolysis, but the hydrogen is supplied in situ from the donor molecule.

Advantages:

-

Avoids the need for handling flammable hydrogen gas.

-

Can sometimes offer improved selectivity compared to standard hydrogenolysis.

Disadvantages:

-

May require higher catalyst loadings or elevated temperatures.

-

The choice of hydrogen donor is crucial and can influence reaction efficiency. For instance, using formic acid may necessitate a larger amount of palladium catalyst.[6]

Lewis Acid-Mediated Cleavage

This method provides a valuable alternative, particularly when the substrate contains functional groups that are sensitive to hydrogenation. Various Lewis acids, such as boron trihalides (BBr₃, BCl₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄), can effectively cleave benzyl ethers.[8][9]

Mechanism: The Lewis acid coordinates to the oxygen atom of the ether, activating the C-O bond. A subsequent nucleophilic attack, either by the counter-ion of the Lewis acid or another nucleophile present in the reaction mixture, on the benzylic carbon leads to the cleavage of the ether bond.[8]

Advantages:

-

Orthogonal to hydrogenation-based methods.

-

Can be highly selective. For example, SnCl₄ is reported to cleave benzyl esters while leaving benzyl ethers intact.[9]

Disadvantages:

-

Requires stoichiometric amounts of the Lewis acid.

-

The reaction conditions can be harsh and may not be suitable for acid-sensitive substrates.[7]

-

Work-up procedures can be more complex.

Oxidative Deprotection

While less common, oxidative methods offer another strategic approach for benzyl ether cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or systems involving nitroxyl radicals can be employed.[7][10][11] These methods are particularly useful when reductive or strongly acidic conditions are not tolerated.[10][12] For instance, a nitroxyl radical in the presence of phenyl iodonium bis(trifluoroacetate) (PIFA) has been shown to be effective for the oxidative deprotection of benzyl groups at ambient temperature and is compatible with hydrogenation-sensitive functional groups.[10][13]

Advantages:

Disadvantages:

-

Can be substrate-dependent.

-

May lead to over-oxidation of the resulting alcohol if not carefully controlled.

Data at a Glance: Comparison of Benzyl Deprotection Methods

| Method | Reagents/Catalyst | Solvent | Temperature | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH, EtOH, EtOAc, THF[3] | Room Temperature | High efficiency, clean, catalyst easily removed | Requires H₂ gas, incompatible with reducible groups |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid/Ammonium Formate/1,4-Cyclohexadiene[6][7] | MeOH, EtOH | Room Temperature to Reflux | No H₂ gas needed, can be more selective | May require higher catalyst loading or temperature |

| Lewis Acid-Mediated Cleavage | BBr₃, BCl₃, AlCl₃, SnCl₄[8][9] | DCM, CHCl₃ | -78 °C to Room Temperature | Orthogonal to hydrogenation, can be selective | Stoichiometric reagents, potentially harsh conditions |

| Oxidative Deprotection | DDQ, Nitroxyl radical/PIFA[10][12] | MeCN, DCM | Room Temperature | Mild conditions, tolerates reducible groups | Substrate dependent, potential for over-oxidation |

Experimental Protocols

The following protocols are designed for the deprotection of this compound to yield 6-(2-hydroxyethoxy)hexan-1-ol.

Protocol 1: Catalytic Hydrogenolysis

Figure 1: Catalytic Hydrogenolysis Workflow

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon

-

Celite®

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol to a concentration of approximately 0.1 M.[14]

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Securely attach a hydrogen-filled balloon to the flask.

-

Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[14]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Troubleshooting: If the reaction is incomplete, consider increasing the catalyst loading, using a fresh batch of catalyst, or increasing the hydrogen pressure. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[14]

Protocol 2: Catalytic Transfer Hydrogenation

Figure 2: Catalytic Transfer Hydrogenation Workflow

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Celite®

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Add 10% Pd/C (10 mol%).

-

To the stirred suspension, add ammonium formate (3-5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography as needed.

Protocol 3: Lewis Acid-Mediated Cleavage with Boron Trichloride

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. 6-(Benzyloxy)hexan-1-ol [myskinrecipes.com]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Bioconjugation Using 6-(2-(Benzyloxy)ethoxy)hexan-1-ol Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of the bifunctional linker, 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, in bioconjugation applications. This flexible polyethylene glycol (PEG)-based linker is particularly valuable in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols herein describe a two-stage conjugation strategy involving the activation of the terminal hydroxyl group for covalent attachment to a biomolecule, followed by the deprotection of the benzyl ether to reveal a second functional handle for further modification. This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully implement this versatile linker in their research and development workflows.

Introduction to this compound Linkers

The field of bioconjugation is continually advancing, enabling the creation of novel therapeutic and diagnostic agents with enhanced specificity and efficacy. A critical component in the design of these agents is the chemical linker that connects the different molecular entities. The this compound linker offers a unique combination of features that make it a valuable tool for drug development professionals.

The structure of this compound consists of a hexanol core functionalized with a short PEG chain, a terminal primary alcohol, and a benzyl-protected alcohol. This design imparts several desirable properties:

-

Hydrophilicity: The ethoxy moieties enhance the water solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final product.

-

Flexibility: The aliphatic chain provides rotational freedom, which can be crucial for allowing conjugated molecules to adopt optimal orientations for biological activity.

-

Orthogonal Reactivity: The primary alcohol and the benzyl-protected alcohol offer two distinct points for chemical modification. The primary alcohol can be selectively activated for conjugation, while the benzyl group can be removed under specific conditions to unmask a second hydroxyl group for subsequent reactions. This orthogonality is key for multi-step conjugation strategies.

This guide will focus on a common application of this linker: the initial conjugation to a primary amine on a biomolecule, followed by the deprotection of the benzyl group.

Experimental Workflow Overview

The overall workflow for utilizing the this compound linker in a typical bioconjugation experiment, such as the initial step in ADC or PROTAC synthesis, can be conceptualized in three main stages:

-

Linker Activation: The terminal hydroxyl group of the linker is chemically activated to make it susceptible to nucleophilic attack by functional groups on the target biomolecule, most commonly primary amines (e.g., lysine residues on a protein).

-

Bioconjugation: The activated linker is reacted with the biomolecule to form a stable covalent bond.

-

Deprotection: The benzyl protecting group is removed to expose the second hydroxyl group for further functionalization.

Each of these stages requires careful optimization of reaction conditions to ensure high efficiency and to maintain the integrity of the biomolecule.

Diagram of the Experimental Workflow

Caption: A three-stage workflow for bioconjugation using this compound.

Detailed Protocols

Protocol 1: Activation of this compound via Tosylation

To make the primary alcohol of the linker reactive towards primary amines on a biomolecule, it must first be converted into a good leaving group. Tosylation is a common method for this activation.[1][2]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM (approximately 10 volumes relative to the alcohol).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0°C.

-

Base Addition: Add 1.5 equivalents of pyridine or triethylamine to the cooled solution.

-

Tosylation: Slowly add 1.2 equivalents of p-toluenesulfonyl chloride to the reaction mixture.

-

Reaction: Continue stirring the reaction at 0°C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker.

| Reagent | Molar Equivalents | Purpose |

| This compound | 1.0 | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Tosylating agent, converts -OH to a good leaving group |

| Pyridine or Triethylamine (TEA) | 1.5 | Base to neutralize the HCl byproduct |

| Anhydrous Dichloromethane (DCM) | - | Anhydrous solvent |

Table 1: Reagents for the tosylation of this compound.

Protocol 2: Conjugation of the Activated Linker to a Primary Amine-Containing Biomolecule

This protocol describes the conjugation of the tosylated linker to a protein, such as a monoclonal antibody, via nucleophilic substitution at primary amine sites (e.g., lysine residues).

Materials:

-

Tosylated this compound

-

Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Size-Exclusion Chromatography (SEC) column for purification[]

-

Reaction tubes

Procedure:

-

Biomolecule Preparation: Prepare the biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at a pH of 7.4-8.0.[4]

-

Activated Linker Stock Solution: Immediately before use, prepare a stock solution of the tosylated linker in a minimal amount of anhydrous DMSO or DMF. The NHS-ester moiety is prone to hydrolysis, so do not store the stock solution.[4]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated linker stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent denaturation of the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Purify the resulting conjugate using a size-exclusion chromatography (desalting) column to remove excess linker and byproducts.[5]

Protocol 3: Deprotection of the Benzyl Group

The final step in this workflow is the removal of the benzyl protecting group to expose the second hydroxyl functionality. Catalytic transfer hydrogenation is a mild and effective method for this purpose, especially for sensitive biomolecules.[6][7]

Materials:

-

Benzyl-protected biomolecule-linker conjugate

-

Palladium on carbon (10% Pd/C)

-

Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[6][8]

-

Methanol or Ethanol

-

Inert gas (e.g., Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the benzyl-protected conjugate in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Hydrogen Donor Addition: Add the hydrogen donor to the reaction mixture. The choice of donor may require optimization depending on the substrate.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by a suitable analytical method (e.g., mass spectrometry to detect the mass change upon deprotection).

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: The deprotected conjugate can be further purified by size-exclusion chromatography to remove any remaining reagents and byproducts.

| Deprotection Method | Hydrogen Source | Catalyst | Advantages |

| Catalytic Hydrogenolysis | Hydrogen Gas (H₂) | Pd/C | Clean reaction with toluene as the main byproduct.[9] |

| Catalytic Transfer Hydrogenation | Formic acid, Ammonium formate, Cyclohexene | Pd/C | Avoids the use of flammable hydrogen gas, generally milder conditions.[6][7] |

Table 2: Common methods for benzyl group deprotection.

Characterization of the Conjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality and to determine the efficiency of the conjugation reaction.

Diagram of Characterization Techniques

Caption: Key properties of bioconjugates and the analytical techniques used for their characterization.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species in ADCs.[10][11] The addition of the hydrophobic linker and drug molecule increases the hydrophobicity of the antibody, allowing for separation of species with different numbers of conjugated linkers.

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect the presence of aggregates.[][12] It separates molecules based on their hydrodynamic radius.

-

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the conjugate, confirming the successful attachment of the linker and allowing for the calculation of the DAR.[13]

Conclusion

The this compound linker is a versatile tool for the construction of complex bioconjugates. Its combination of hydrophilicity, flexibility, and orthogonal reactivity makes it well-suited for applications in drug delivery and targeted therapies. The protocols provided in this guide offer a starting point for researchers to incorporate this linker into their synthetic strategies. As with any bioconjugation reaction, optimization of the reaction conditions for each specific biomolecule is crucial for achieving the desired outcome.

References

-

Chen, Y., et al. (2019). The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies. Yao Wu Fen Xi Za Zhi, 39(7), 1241-1249. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

-

ReactionWeb.io. (2025). Alcohol Tosylation with TsCl and Pyridine. Available at: [Link]

-

Sato, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(10), 14322-14328. Available at: [Link]

-